molecular formula C24H33O3P B14283034 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole CAS No. 139055-89-3

2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole

Cat. No.: B14283034
CAS No.: 139055-89-3
M. Wt: 400.5 g/mol
InChI Key: PWCHRLDAAGZIHL-UHFFFAOYSA-N
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Description

2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxaphosphole core with two bulky 2,3-dimethylbutan-2-yl groups attached to the phenoxy ring, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-bis(2,3-dimethylbutan-2-yl)phenol with a suitable phosphorating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its bulky substituents provide steric protection to metal centers.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents on the phenoxy ring can influence the compound’s binding affinity and specificity. The phosphole core can participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutane: A simpler hydrocarbon with similar bulky substituents but lacking the phosphole core.

    2,4-Bis(2-methyl-2-butanyl)phenoxy derivatives: Compounds with similar phenoxy structures but different substituents.

Uniqueness

2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is unique due to its combination of a benzodioxaphosphole core and bulky 2,3-dimethylbutan-2-yl groups. This structural arrangement provides distinct steric and electronic properties, making it valuable for specific applications in catalysis, materials science, and potentially therapeutic research.

Properties

CAS No.

139055-89-3

Molecular Formula

C24H33O3P

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2,6-bis(2,3-dimethylbutan-2-yl)phenoxy]-1,3,2-benzodioxaphosphole

InChI

InChI=1S/C24H33O3P/c1-16(2)23(5,6)18-12-11-13-19(24(7,8)17(3)4)22(18)27-28-25-20-14-9-10-15-21(20)26-28/h9-17H,1-8H3

InChI Key

PWCHRLDAAGZIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C1=C(C(=CC=C1)C(C)(C)C(C)C)OP2OC3=CC=CC=C3O2

Origin of Product

United States

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